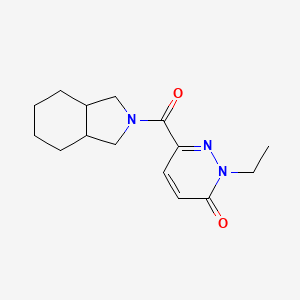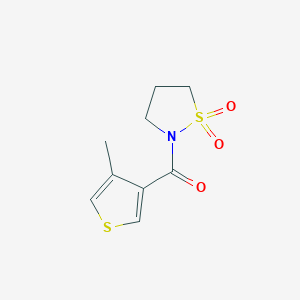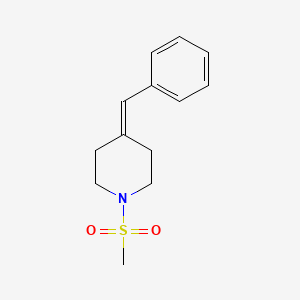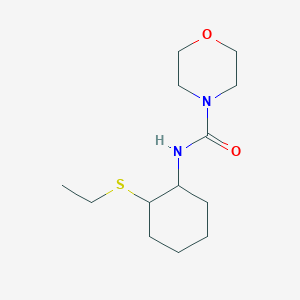
3-(4-Benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. In
Mécanisme D'action
3-(4-Benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one is a serine/threonine kinase that regulates many signaling pathways in the cell. Inhibition of this compound by this compound leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. This compound also regulates the activity of many transcription factors, including cAMP response element-binding protein (CREB) and nuclear factor kappa B (NF-κB), which play critical roles in many cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce inflammation in models of diabetes and cancer, and regulate mood and behavior in models of bipolar disorder. Additionally, this compound has been shown to have neuroprotective effects, promoting the survival of neurons in models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-Benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one is its specificity for this compound, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize and purify, making it accessible to many researchers. One limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on 3-(4-Benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one. One area of interest is the development of more potent and selective this compound inhibitors that can be used in clinical settings. Another area of interest is the investigation of the effects of this compound on other signaling pathways and cellular processes. Finally, the use of this compound in combination with other drugs or therapies may have synergistic effects that could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-(4-Benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one has been described in several research papers. One common method involves the condensation of 4-benzylidene-1-piperidinone with 1-methylpiperazine in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
Research on 3-(4-Benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one has focused on its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, diabetes, and cancer. This compound has been shown to inhibit this compound activity, which is implicated in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
3-(4-benzylidenepiperidin-1-yl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-18-10-9-16(17(18)20)19-11-7-15(8-12-19)13-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMQNEGDMPJCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCC(=CC3=CC=CC=C3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![N-[(2,6-dimethylphenyl)methyl]-N-methyl-1,1-dioxothian-4-amine](/img/structure/B7584159.png)
![[1-[1-(2,6-Difluorophenyl)ethyl]piperidin-4-yl]urea](/img/structure/B7584175.png)

![1-[2-(1,2,4-Triazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1-benzazepine](/img/structure/B7584205.png)


![N-[1-[(1-ethylcyclopropyl)methylamino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide](/img/structure/B7584211.png)

![13-(Cyclopropylmethyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7584217.png)
![3-(Cyclopropylmethyl)-2-(1-methylimidazol-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584220.png)

![3-[(2-methylphenyl)methyl]-N-pyridin-3-ylazetidine-1-carboxamide](/img/structure/B7584225.png)
